![molecular formula C13H9NO2 B1597221 4-(Benzo[d]oxazol-2-yl)phenol CAS No. 3315-19-3](/img/structure/B1597221.png)
4-(Benzo[d]oxazol-2-yl)phenol
Overview
Description
4-(Benzo[d]oxazol-2-yl)phenol is a heterocyclic compound that features a benzoxazole ring fused to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]oxazol-2-yl)phenol typically involves the reaction of 2-aminophenol with benzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, potentially using continuous flow reactors and automated systems.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[d]oxazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing the benzo[d]oxazole moiety, including 4-(benzo[d]oxazol-2-yl)phenol, exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzoxazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The structural characteristics of these compounds play a crucial role in their interaction with biological targets, making them promising candidates for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored extensively. Compounds with similar structures have demonstrated efficacy against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic pathways .
Inhibition of Enzymatic Activity
Another significant application is in the inhibition of specific enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases like Alzheimer's. Studies suggest that benzoxazole derivatives can effectively inhibit AChE, thereby potentially enhancing cognitive function by increasing acetylcholine levels in the brain .
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions: Utilizing 2-aminophenol and appropriate aldehydes under acidic or basic conditions.
- Catalytic Methods: Recent advances have introduced nanocatalysts that enhance yield and reduce reaction times .
Methodology | Description | Yield | Notes |
---|---|---|---|
Condensation | Reaction between 2-aminophenol and aldehyde | 70-90% | Effective under reflux conditions |
Catalytic | Use of nanocatalysts for synthesis | 79-89% | High efficiency and easy separation |
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound derivatives in models of oxidative stress-induced neurotoxicity. The results demonstrated that these compounds significantly reduced neuronal cell death and oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Activity
In another study, derivatives were evaluated for their anti-inflammatory properties using in vivo models. The findings indicated a marked reduction in inflammation markers compared to control groups, highlighting their potential as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 4-(Benzo[d]oxazol-2-yl)phenol varies depending on its application:
Comparison with Similar Compounds
4-(Benzo[d]oxazol-2-yl)phenol can be compared with other benzoxazole derivatives:
Biological Activity
4-(Benzo[d]oxazol-2-yl)phenol is an organic compound notable for its unique structure, which combines a benzo[d]oxazole moiety with a phenolic group. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure
The chemical structure of this compound is characterized by:
- A benzene ring fused to an oxazole ring.
- The presence of hydroxyl (-OH) groups that contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : Studies have shown that this compound can influence pathways related to oxidative stress, potentially offering protective effects against cellular damage caused by free radicals.
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various bacteria and fungi. For example, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising inhibition results .
- Inhibition of Acetylcholinesterase (AChE) : A key area of research involves the compound's ability to inhibit AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies have indicated that certain derivatives exhibit strong AChE inhibitory activity, with IC50 values as low as 2.7 µM .
- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may interact with COX-2 enzymes, which are involved in inflammation processes. Some derivatives have shown better inhibition than standard anti-inflammatory drugs like celecoxib .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cross dehydrogenative coupling reactions.
- Condensation reactions involving appropriate phenolic precursors and benzo[d]oxazole derivatives .
Case Studies and Research Findings
Several studies highlight the biological potential of this compound and its derivatives:
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQPTWHZKVUJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420788 | |
Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3315-19-3 | |
Record name | 4-(benzo[d]oxazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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